molecular formula C19H16N4O2S2 B3202647 N-(1,3-benzothiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021212-19-0

N-(1,3-benzothiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B3202647
CAS No.: 1021212-19-0
M. Wt: 396.5 g/mol
InChI Key: DXHGJYBFHKELGF-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a heterocyclic compound featuring a benzothiazole core linked to a 6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazine moiety via a butanamide bridge. Structural characterization of similar compounds often employs spectroscopic methods (e.g., $^1$H NMR, IR, LC-MS) and crystallographic techniques .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-17(21-19-20-13-5-1-2-6-16(13)27-19)8-3-11-23-18(25)10-9-14(22-23)15-7-4-12-26-15/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHGJYBFHKELGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the thiophene and pyridazine rings through various coupling reactions. The final step often involves the formation of the butanamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide. These compounds have shown promising results against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitubercular Properties
Research indicates that derivatives of benzothiazole possess significant antitubercular activity. For instance, compounds similar to this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. Studies report that certain synthesized derivatives exhibit lower minimum inhibitory concentrations (MICs) compared to standard treatments .

Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated, showing potential in treating conditions characterized by inflammation. Its mechanism may involve the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory process .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions:

Synthetic Routes
Common methods include:

  • Diazo-coupling : This approach allows for the introduction of benzothiazole moieties.
  • Knoevenagel Condensation : Utilized for forming carbon-carbon bonds between aldehydes and active methylene compounds.
  • One-pot Multicomponent Reactions : These reactions simplify the synthesis process by combining multiple reactants in a single step .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound:

Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of benzothiazole derivatives and evaluated their antimicrobial properties against various pathogens. The findings indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents .

Case Study 2: Antitubercular Activity
In another investigation focused on tuberculosis treatment, researchers synthesized several compounds based on the benzothiazole structure. The results showed that specific modifications led to enhanced binding affinities to target proteins involved in bacterial survival, highlighting the compound's potential as an antitubercular agent .

Data Table

PropertyValue/Description
Chemical StructureN-(1,3-benzothiazol-2-yl)-4-[6-oxo...
Biological ActivityAntimicrobial, Antitubercular, Anti-inflammatory
Synthetic MethodsDiazo-coupling, Knoevenagel condensation
Potential ApplicationsNew drug development for antibiotic resistance

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide

This compound () replaces the benzothiazole group with a 4-sulfamoylphenyl moiety. The sulfonamide group enhances solubility and hydrogen-bonding capacity, which may improve pharmacokinetic properties compared to the benzothiazole derivative. However, the absence of the benzothiazole ring could reduce π-π stacking interactions with hydrophobic enzyme pockets .

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanamide ()

This analogue substitutes the dihydropyridazinone with a dihydropyridinone ring and replaces thiophene with a tetrazole-containing phenyl group. However, the lack of the thiophene’s sulfur atom may diminish metal-binding capabilities in enzyme inhibition .

Benzothiazole Derivatives with Piperazine Linkers ()

N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) shares the benzothiazole core but uses a piperazine-acetamide linker instead of the butanamide-dihydropyridazinone-thiophene system. Piperazine enhances solubility and bioavailability, but the shorter linker may limit conformational flexibility for target engagement .

Reaction Conditions and Yields

Compound Class Key Reagents/Conditions Yield (%) Characterization Methods Reference
Target Compound Not explicitly reported (analogous to ) $^1$H NMR, IR, LC-MS (assumed)
Substituted-phenyl-1,2,4-oxadiazoles () Cs$2$CO$3$, dry DMF, rt High $^1$H NMR, IR, Mass
Thiazolidinone Derivatives () Standard procedure (unspecified) 7 $^1$H NMR (assumed)
BZ-IV () K$2$CO$3$, DMF Moderate FT-IR, NMR, LC-MS

The target compound’s synthesis likely involves coupling reactions between benzothiazole amines and activated dihydropyridazinone intermediates, similar to methods in and . The use of cesium carbonate () or potassium carbonate () as bases highlights the importance of mild conditions for heterocyclic amide formation.

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a complex organic compound characterized by a unique structural arrangement that includes a benzothiazole ring, a thiophene unit, and a pyridazine moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C19H16N4O2S2C_{19}H_{16}N_{4}O_{2}S_{2} with a molecular weight of approximately 392.4 g/mol. The structural features are summarized in the following table:

Component Description
Benzothiazole Ring Provides antimicrobial properties
Thiophene Unit Enhances biological activity through electron donation
Pyridazine Moiety Contributes to the interaction with biological targets
Butanamide Linkage Facilitates binding to receptors or enzymes

Antimicrobial Properties

Research indicates that derivatives of benzothiazole and thiophene exhibit significant antimicrobial activity. In studies involving various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values against E. coli and S. aureus were reported to be below 50 µg/mL, indicating potent antibacterial effects .

Anticancer Activity

The compound's structure suggests potential anticancer activity, particularly through mechanisms that induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Cell Cycle Disruption : It may interfere with the cell cycle in cancer cells, leading to apoptosis.
  • Receptor Modulation : Interaction with specific receptors could modulate signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Antimicrobial Study : A recent investigation assessed the antimicrobial activity against multiple bacterial strains using the broth microdilution method. The compound exhibited broad-spectrum activity with notable MIC values against C. albicans fungi (<207 µg/mL) and various bacteria .
  • Cytotoxicity Evaluation : In another study focusing on cytotoxic effects, the compound was tested on human cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide

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